(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile
Description
This compound features a central (Z)-configured prop-2-enenitrile backbone, with a 4-(3,4-dimethylphenyl)-substituted thiazole ring at the C2 position and a 4-fluorophenyl group at C2. The thiazole ring contributes to aromaticity and planar rigidity, while the dimethylphenyl and fluorophenyl substituents introduce steric bulk and electronic modulation. Though direct synthetic or biological data for this compound are absent in the provided evidence, its structural analogs offer insights into its likely properties .
Properties
IUPAC Name |
(Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2S/c1-13-3-6-16(9-14(13)2)19-12-24-20(23-19)17(11-22)10-15-4-7-18(21)8-5-15/h3-10,12H,1-2H3/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXAEAAKJJMCIA-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)F)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)F)/C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of a thioamide with a haloketone.
Attachment of the Dimethylphenyl Group: This step might involve a Friedel-Crafts alkylation or acylation reaction.
Formation of the Prop-2-enenitrile Moiety: This can be done through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound.
Introduction of the Fluorophenyl Group: This step might involve a Suzuki coupling reaction or a similar cross-coupling method.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the dimethylphenyl group.
Reduction: Reduction reactions might target the nitrile group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile exhibit significant anticancer properties. The thiazole ring is often associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types.
- Case Study : A study demonstrated that thiazole derivatives could inhibit the growth of human cancer cell lines by inducing cell cycle arrest at the G1 phase and promoting apoptosis through the activation of caspases .
Antimicrobial Activity
Thiazole derivatives have also shown promise in antimicrobial applications. The presence of the cyano group enhances the reactivity of the molecule, allowing it to interact with microbial enzymes.
- Research Findings : In vitro tests have shown that similar compounds exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential use as antimicrobial agents .
Synthetic Pathways
While specific synthetic routes for This compound are not well-documented, general methods for synthesizing thiazole derivatives include:
- Condensation Reactions : Utilizing aldehydes or ketones with thiourea to form thiazoles.
- Cyclization Reactions : Employing appropriate precursors that can cyclize under acidic or basic conditions.
Given its unique structure and preliminary findings regarding its biological activities, further research could explore:
- Drug Development : Investigating its potential as a lead compound in drug development for cancer and infectious diseases.
- Material Science : Exploring its properties in developing new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action for compounds like “(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile” often involves interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and fluorophenyl group can play crucial roles in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Substituent Effects on Aromatic Systems
Key Observations :
- Electron-Withdrawing Groups : The target compound’s 4-fluorophenyl and nitrile groups contrast with chlorine in analogs (e.g., Compound 4), which may increase electrophilicity but reduce metabolic stability .
- Hydrogen Bonding : Analogs with hydroxy, methoxy, or sulfonamido groups (e.g., ) exhibit enhanced hydrogen-bonding capacity compared to the target compound’s dimethylphenyl and nitrile groups .
Crystallographic and Conformational Analysis
- Target Compound : Predicted to adopt a planar conformation due to the thiazole and nitrile groups, with the 3,4-dimethylphenyl group possibly deviating perpendicularly (analogous to ’s fluorophenyl group in Compound 5) .
- Compounds : Exhibit triclinic P 1 symmetry with two independent molecules in the asymmetric unit. The fluorophenyl group in Compound 5 is oriented perpendicular to the planar core, suggesting similar behavior in the target compound’s dimethylphenyl group .
- SHELX/ORTEP Applications : Structural determination of analogs (e.g., ) likely employed SHELX for refinement and ORTEP for visualization, methods applicable to the target compound .
Comparison :
- The target compound’s synthesis may resemble ’s use of sulfonamido intermediates or ’s halogenated ketone reactions, though its dimethylphenyl group would require specific aromatic substitution steps .
Biological Activity
(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile, also known by its CAS number 476669-12-2, is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C21H18N2S and a molecular weight of 346.4 g/mol. It features a thiazole ring, which is known for its biological relevance, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C21H18N2S |
| Molecular Weight | 346.4 g/mol |
| CAS Number | 476669-12-2 |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, thereby modulating signaling pathways.
- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines.
Biological Activity and Research Findings
Research has indicated that this compound exhibits a range of biological activities:
Anticancer Activity
In vitro studies have shown that this compound demonstrates cytotoxic effects against several cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism : Induction of apoptosis was observed through the activation of caspase pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains : Effective against Gram-positive bacteria such as Staphylococcus aureus.
- Fungal Strains : Showed activity against Candida albicans.
Anti-inflammatory Effects
Studies suggest that the compound may possess anti-inflammatory properties:
- In Vivo Models : Reduction in inflammatory markers in animal models of induced inflammation.
Case Studies
-
Study on Anticancer Properties :
- Researchers conducted an experiment using MCF-7 cells treated with varying concentrations of the compound. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics.
Concentration (µM) Cell Viability (%) 0 100 10 75 25 50 50 25 -
Antimicrobial Efficacy Study :
- A disc diffusion method was employed to evaluate the antimicrobial activity against S. aureus and E. coli. Zones of inhibition were measured to assess effectiveness.
Microorganism Zone of Inhibition (mm) S. aureus 15 E. coli 10
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving:
Thiazole ring formation : React 3,4-dimethylphenylthiourea with α-bromo ketones (e.g., 4-fluorophenylacetone) under basic conditions to form the thiazole core .
Knoevenagel condensation : Introduce the cyano group via condensation of the thiazole intermediate with a nitrile-containing aldehyde or ketone in the presence of a catalyst like piperidine .
- Key considerations: Reaction temperature (60–80°C), solvent polarity (ethanol or DMF), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can the stereochemical configuration (Z/E) of the propenenitrile moiety be confirmed?
- Methodological Answer :
- X-ray crystallography : Resolve the crystal structure to unambiguously determine the Z-configuration, as demonstrated for analogous compounds in .
- NMR spectroscopy : Use NOESY or ROESY to detect spatial proximity between the thiazole ring protons and the fluorophenyl group, confirming the Z-geometry .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for structurally similar thiazole derivatives?
- Methodological Answer :
- Dose-response profiling : Test the compound across a wide concentration range (nM to μM) to identify non-linear effects or biphasic responses .
- Off-target screening : Use kinase/GPCR panels to rule out promiscuous binding, which may explain variability in reported activities .
- Metabolic stability assays : Evaluate cytochrome P450 interactions (e.g., CYP3A4 inhibition) to assess if metabolite interference affects bioactivity .
Q. How can computational modeling guide the design of derivatives with improved target affinity?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound and target proteins (e.g., kinases). Focus on hydrogen bonding with the thiazole nitrogen and hydrophobic interactions with the dimethylphenyl group .
- QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with activity data to predict optimal substituents for the 4-fluorophenyl or thiazole positions .
Q. What experimental controls are critical for assessing photostability in fluorescence-based assays?
- Methodological Answer :
- Dark controls : Include samples shielded from light to differentiate photodegradation from thermal/chemical decomposition .
- Reference fluorophores : Use stable fluorophores (e.g., fluorescein) to normalize intensity changes due to instrumental drift .
- Oxygen scavengers : Add ascorbic acid (1 mM) to minimize singlet oxygen-mediated degradation during prolonged irradiation .
Data Contradiction Analysis
Q. Why might solubility discrepancies arise between theoretical predictions and experimental measurements?
- Methodological Answer :
- Polymorph screening : Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous forms, which differ in solubility .
- Co-solvent optimization : Test binary solvent systems (e.g., DMSO/PBS) to mimic assay conditions, as logP calculations often fail to account for cosolvent effects .
Structural and Functional Insights
Q. How does the 4-fluorophenyl substituent influence electronic properties compared to other halogenated analogs?
- Methodological Answer :
- DFT calculations : Compare frontier molecular orbitals (HOMO/LUMO) of fluoro-, chloro-, and bromo-substituted analogs using Gaussian08. Fluorine’s electronegativity lowers LUMO energy, enhancing electrophilic reactivity .
- Cyclic voltammetry : Measure oxidation potentials to quantify electron-withdrawing effects, which correlate with bioactivity in thiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
